

Structure-Activity Relationship of ER-464195-01 Analogues: A Comparative Guide

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Compound of Interest

Compound Name: ER-464195-01

CAS No.: 859218-37-4

Cat. No.: B15279959

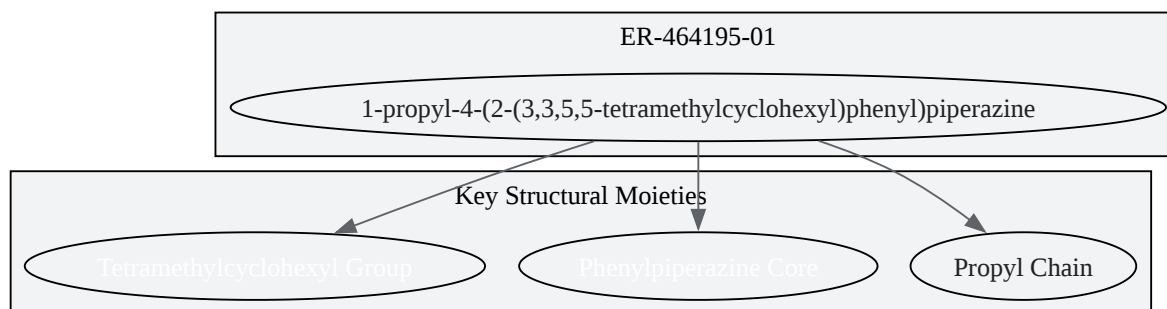
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An in-depth analysis of the structural modifications of the novel Calreticulin inhibitor **ER-464195-01** and their impact on its biological activity remains a subject of ongoing investigation within the scientific community. Publicly available data on a systematic structure-activity relationship (SAR) study of **ER-464195-01** analogues is currently limited. However, based on the known mechanism of action and the chemical structure of the parent compound, we can infer key areas of interest for analogue design and optimization.

ER-464195-01 has been identified as a potent inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits, a mechanism that has shown significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1][2] The compound, with the IUPAC name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine, presents several moieties that are likely crucial for its activity and could be targets for modification in analogue synthesis.

Core Structure of ER-464195-01

The chemical structure of **ER-464195-01** is characterized by three main components: a tetramethylcyclohexyl group, a phenylpiperazine core, and a propyl chain.



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Figure 1. Key structural components of **ER-464195-01**.

Hypothetical Structure-Activity Relationships

While specific experimental data on **ER-464195-01** analogues is not available in the public domain, we can hypothesize potential SAR based on common medicinal chemistry principles.

1. The Tetramethylcyclohexyl Group: This bulky, lipophilic group is likely critical for anchoring the molecule within a hydrophobic pocket of the target protein, Calreticulin.
 - Hypothesis: Modifications to the size and lipophilicity of this group would significantly impact binding affinity. Replacing the cyclohexyl ring with smaller or larger cycloalkanes, or introducing polar substituents, could probe the steric and electronic requirements of the binding site.
2. The Phenylpiperazine Core: This central scaffold likely positions the other functional groups in the optimal orientation for interaction with the target.
 - Hypothesis: Alterations to the substitution pattern on the phenyl ring or replacement of the piperazine ring with other heterocyclic systems (e.g., piperidine, morpholine) would likely alter the compound's conformation and, consequently, its activity.
3. The Propyl Chain: The N-propyl group on the piperazine ring may be involved in additional hydrophobic interactions or could influence the overall physicochemical properties of the

molecule, such as solubility and membrane permeability.

- Hypothesis: Varying the length and branching of this alkyl chain could modulate the compound's potency and pharmacokinetic profile.

Biological Activity of ER-464195-01

ER-464195-01 has demonstrated potent inhibitory activity against the CRT-integrin α interaction. This activity translates to the suppression of leukocyte adhesion and migration, which are key processes in the pathogenesis of IBD.[1]

Target Interaction	IC50 (μM)
CRT - ITGA $\alpha 4$	0.17
CRT - ITGA αL	0.36
CRT - ITGA $\alpha M/\alpha 2/\alpha 5$	0.23

Table 1. Inhibitory activity of **ER-464195-01** on the interaction between Calreticulin (CRT) and various integrin α subunits (ITGAs).[3]

Experimental Protocols

The following are generalized experimental protocols that would be essential for elucidating the SAR of **ER-464195-01** analogues.

1. Analogue Synthesis:

- General Scheme: A potential synthetic route would involve the coupling of a substituted phenylpiperazine with a suitable tetramethylcyclohexyl derivative, followed by N-alkylation to introduce the propyl chain or its analogues. Standard organic chemistry techniques such as cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive amination would be employed.

2. In Vitro Binding Assays:

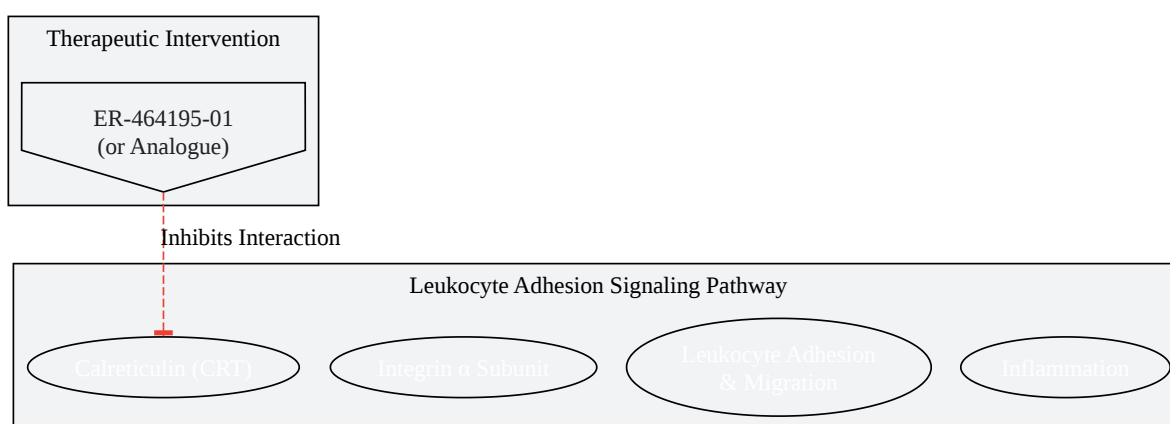
- **ELISA-based Protein-Protein Interaction Assay:** To quantify the inhibitory effect of analogues on the CRT-integrin α interaction, an Enzyme-Linked Immunosorbent Assay (ELISA) could be used. Recombinant CRT would be coated on a microplate, followed by the addition of a specific biotinylated integrin α subunit in the presence of varying concentrations of the test compound. The extent of binding would be detected using a streptavidin-HRP conjugate and a colorimetric substrate. IC50 values would be calculated from the dose-response curves.

3. Cell-Based Adhesion Assays:

- **Leukocyte Adhesion to Endothelial Cells:** To assess the functional activity of the analogues, a cell-based adhesion assay would be performed. A monolayer of activated human umbilical vein endothelial cells (HUVECs) would be co-cultured with fluorescently labeled leukocytes (e.g., Jurkat cells) in the presence of the test compounds. The number of adherent leukocytes would be quantified by fluorescence microscopy or a plate reader.

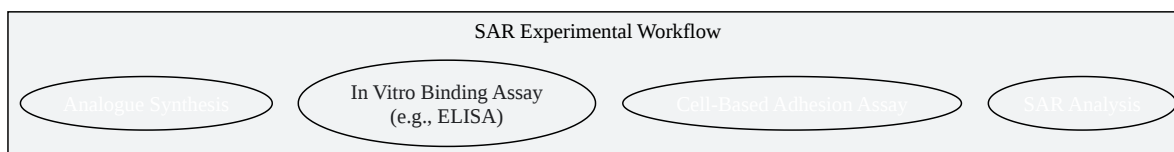
Signaling Pathway and Experimental Workflow

The mechanism of action of **ER-464195-01** involves the disruption of a key protein-protein interaction that is crucial for leukocyte adhesion and infiltration into inflamed tissues.



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Figure 2. Signaling pathway of leukocyte adhesion and the inhibitory action of **ER-464195-01**.



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Figure 3. A typical experimental workflow for the structure-activity relationship (SAR) study of **ER-464195-01** analogues.

Conclusion

While a comprehensive SAR guide for **ER-464195-01** analogues cannot be constructed without specific experimental data, this guide provides a framework for understanding the key structural features of the parent compound and outlines the necessary experimental approaches to elucidate these relationships. The development of novel analogues based on the structural hypotheses presented here could lead to the discovery of more potent and selective Calreticulin inhibitors with improved therapeutic profiles for the treatment of inflammatory diseases. Further research and publication of SAR data are eagerly awaited by the scientific community.

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References

- 1. [Calreticulin and integrin alpha dissociation induces anti-inflammatory programming in animal models of inflammatory bowel disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [medkoo.com \[medkoo.com\]](#)

- [3. ER-464195-01 | Calreticulin-Integrin \$\alpha\$ inhibitor | Probechem Biochemicals \[probechem.com\]](#)
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